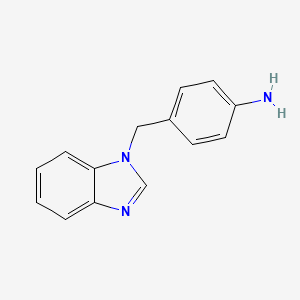

4-(1H-1,3-benzodiazol-1-ylmethyl)aniline

Description

Contextualization within Benzimidazole (B57391) Chemistry and Aniline (B41778) Derivatives

Benzimidazole is a bicyclic aromatic heterocycle that is isosteric with purine (B94841), a fundamental component of nucleic acids. This structural similarity allows benzimidazole derivatives to act as antagonists or mimics of natural biological substrates, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govquestjournals.org The versatility of the benzimidazole ring system allows for substitutions at various positions, most notably at the N-1 and C-2 positions, leading to a diverse library of compounds with distinct biological activities.

The compound 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline represents a strategic amalgamation of these two important pharmacophores. Unlike its more commonly studied isomer, 4-(1H-1,3-benzodiazol-2-yl)aniline, where the aniline moiety is directly attached to the C-2 position of the benzimidazole ring, this compound features a methylene (B1212753) linker (-CH2-) connecting the N-1 position of the benzimidazole to the para-position of the aniline ring. This seemingly subtle structural difference can have a profound impact on the molecule's three-dimensional conformation, flexibility, and its ability to interact with specific biological targets.

Significance of Benzimidazole-Aniline Hybrid Scaffolds in Chemical Biology Research

The hybridization of benzimidazole and aniline moieties has emerged as a promising strategy in drug discovery. researchgate.netnih.gov This approach is rooted in the concept of creating multi-target ligands or enhancing the potency and selectivity of a compound by combining two or more pharmacophoric units. The resulting hybrid scaffolds often exhibit synergistic effects, where the combined biological activity is greater than the sum of the individual components.

Benzimidazole-aniline hybrids have been explored for a variety of therapeutic applications. For instance, derivatives of this scaffold have shown promise as anticancer agents by targeting enzymes like topoisomerase II or by inhibiting microtubule polymerization. nih.govnih.gov Their structural resemblance to purine bases also makes them candidates for antiviral and antimicrobial drug development. ijpcbs.com Furthermore, the anti-inflammatory potential of such hybrids has been investigated, with some compounds showing inhibitory activity against key inflammatory mediators. nih.gov

The methylene linker in this compound provides a degree of conformational flexibility that is absent in directly linked systems. This flexibility can allow the molecule to adopt different spatial arrangements, potentially enabling it to bind to a wider range of biological targets or to adapt its conformation to optimize interactions within a specific binding pocket. The presence of both hydrogen bond donors (the aniline -NH2 group and the benzimidazole N-H in its tautomeric form) and acceptors (the benzimidazole nitrogen atoms) within the structure further enhances its potential for forming strong and specific interactions with biological macromolecules.

Overview of Current Research Gaps and Opportunities concerning this compound

Despite the significant interest in benzimidazole-aniline hybrids, a thorough review of the scientific literature reveals that this compound, with the CAS number 142335-67-9, remains a relatively underexplored molecule. Much of the existing research has focused on its isomer where the aniline group is at the C-2 position. ijrpc.com This disparity presents both a challenge and a significant opportunity for researchers in the field.

Research Gaps:

Detailed Synthesis and Characterization: While general methods for the N-alkylation of benzimidazoles exist, specific, optimized, and high-yield synthetic routes for this compound are not extensively documented in readily accessible literature. researchgate.net Comprehensive characterization data, including detailed NMR, IR, and mass spectrometry analysis, is also not widely available.

Biological Activity Profile: The biological activity of this specific isomer has not been systematically evaluated. There is a lack of published data on its potential anticancer, antimicrobial, antiviral, or anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: Without a library of derivatives and their corresponding biological data, it is impossible to establish a clear structure-activity relationship for this particular scaffold. Understanding how modifications to the benzimidazole or aniline rings affect biological activity is crucial for rational drug design. nih.gov

Mechanism of Action: For any observed biological activity, the underlying mechanism of action remains to be elucidated. Identifying the specific cellular targets and pathways modulated by this compound is a critical next step.

Opportunities for Future Research:

Development of Efficient Synthetic Methodologies: There is an opportunity to develop and report robust and scalable synthetic protocols for the preparation of this compound and its derivatives.

Comprehensive Biological Screening: A thorough investigation of the compound's biological activity against a wide range of targets is warranted. This could include screening for anticancer activity against various cell lines, testing for efficacy against a panel of pathogenic microbes, and evaluating its potential as an anti-inflammatory or antiviral agent.

SAR-Guided Lead Optimization: Following the identification of any promising biological activity, a systematic SAR study could be undertaken to optimize the compound's potency and selectivity. This would involve the synthesis and evaluation of a series of analogues with modifications at different positions of the benzimidazole and aniline rings.

Computational and Mechanistic Studies: In silico studies, such as molecular docking, can be employed to predict potential biological targets and to guide the design of new derivatives. Subsequent experimental studies would then be necessary to validate these predictions and to elucidate the precise mechanism of action.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 142335-67-9 |

| Molecular Formula | C14H13N3 |

| Molecular Weight | 223.27 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(benzimidazol-1-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUWTMEUPNZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 4 1h 1,3 Benzodiazol 1 Ylmethyl Aniline

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule. For 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts: the benzimidazole (B57391) ring, the aniline (B41778) moiety, and the methylene (B1212753) bridge.

The N-H stretching vibrations of the primary amine group (-NH₂) in the aniline portion of the molecule are anticipated to appear as two distinct bands in the region of 3450-3250 cm⁻¹. The aromatic C-H stretching vibrations of both the benzimidazole and aniline rings are expected to be observed around 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methylene (-CH₂-) bridge would likely produce signals in the 2950-2850 cm⁻¹ range.

Furthermore, the C=N stretching vibration within the imidazole ring is predicted to give a characteristic absorption band in the 1630-1590 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings are expected to appear in the 1600-1450 cm⁻¹ range. The C-N stretching vibrations for both the aromatic amine and the imidazole ring are anticipated in the 1350-1250 cm⁻¹ region. Finally, the out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings would be observed in the 900-690 cm⁻¹ range, providing information about the substitution pattern.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Primary Amine (-NH₂) | 3450-3250 | N-H Stretch |

| Aromatic C-H | 3100-3000 | C-H Stretch |

| Methylene (-CH₂-) | 2950-2850 | C-H Stretch |

| Imidazole C=N | 1630-1590 | C=N Stretch |

| Aromatic C=C | 1600-1450 | C=C Stretch |

| Aromatic/Imidazole C-N | 1350-1250 | C-N Stretch |

| Aromatic C-H Bending | 900-690 | C-H Out-of-plane Bend |

X-ray Crystallography for Solid-State Structure Determination

Determination of Precise Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of this compound is defined by its bond lengths, bond angles, and dihedral angles. The bond lengths within the benzimidazole and aniline rings are expected to be typical for aromatic systems. For instance, the C-C bond lengths in the benzene rings should be in the range of 1.36-1.41 Å, and the C-N bonds within the imidazole ring are expected to be around 1.32-1.39 Å. The C-N single bond connecting the aniline nitrogen to the benzene ring is anticipated to be approximately 1.40 Å, while the N-CH₂ and CH₂-benzimidazole bonds would be around 1.45 Å and 1.47 Å, respectively.

Table 2: Expected Bond Parameters for this compound

| Parameter | Bond/Angle | Expected Value |

| Bond Length | Aromatic C-C | 1.36-1.41 Å |

| Imidazole C-N | 1.32-1.39 Å | |

| Aniline C-N | ~1.40 Å | |

| N-CH₂ | ~1.45 Å | |

| CH₂-Benzimidazole | ~1.47 Å | |

| Bond Angle | C-C-C (in rings) | ~120° |

| N-CH₂-C | ~109.5° | |

| Dihedral Angle | Benzimidazole-Aniline | Variable |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a network of intermolecular interactions. Hydrogen bonds are likely to be the most significant of these. The primary amine group (-NH₂) of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring can serve as hydrogen bond acceptors. This could lead to the formation of chains or more complex three-dimensional networks.

In addition to classical hydrogen bonds, weaker interactions such as C-H···π and π-π stacking interactions between the aromatic rings of adjacent molecules are also expected to play a crucial role in stabilizing the crystal lattice. The specific arrangement of molecules will be a balance between the optimization of these attractive interactions and the steric demands of the molecular shape.

Investigation of Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules. The conformational flexibility of the methylene bridge and the potential for different hydrogen bonding motifs suggest that this compound could exhibit polymorphism. Different polymorphs would have distinct physical properties, such as melting point, solubility, and stability.

Computational and Theoretical Investigations of 4 1h 1,3 Benzodiazol 1 Ylmethyl Aniline

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazole-Aniline Analogs

Statistical Model Development and Cross-Validation

The development of statistical models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational drug discovery. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzimidazole (B57391) derivatives, QSAR studies have been employed to predict various activities, including antifungal and anticancer effects.

A typical QSAR study involves the calculation of a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model by selecting the most relevant descriptors that correlate with the biological activity.

The predictive power and robustness of a QSAR model are assessed through rigorous cross-validation techniques. One of the most common methods is the leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted by the newly built model. This process is repeated until every compound has been left out once. The high value of the cross-validation correlation coefficient (q²) indicates a statistically significant and predictive model.

While specific QSAR models for the antifungal or other activities of "4-(1H-1,3-benzodiazol-1-ylmethyl)aniline" are not extensively reported in the available literature, the general methodology has been successfully applied to other benzimidazole derivatives. For instance, a study on a series of benzimidazole derivatives identified a statistically significant QSAR model for their antifungal activity against Saccharomyces cerevisiae using ADME (Absorption, Distribution, Metabolism, and Excretion) parameters as descriptors. researchgate.net Such a model could hypothetically be developed for "this compound" and its analogs to predict their biological activities.

Table 1: Illustrative Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Description |

| N | 25 | Number of compounds in the dataset |

| R² | 0.92 | Coefficient of determination (a measure of the goodness of fit) |

| q² (LOO) | 0.85 | Leave-one-out cross-validation coefficient (a measure of predictive ability) |

| F-statistic | 85.6 | A measure of the overall significance of the regression model |

| p-value | < 0.0001 | The probability of observing the given F-statistic if the null hypothesis is true |

This table is for illustrative purposes to demonstrate the type of data generated in a QSAR study and does not represent actual data for the subject compound.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Identification of Putative Biological Target Binding Sites

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. dovepress.com For "this compound," potential biological targets could be inferred from studies on structurally similar compounds. Benzimidazole derivatives have been investigated as inhibitors of various enzymes and receptors, including:

Urease: An enzyme crucial for the survival of some pathogenic bacteria. nih.gov

Human Peroxiredoxin 5 (PRDX5): An antioxidant enzyme implicated in cancer. nih.gov

Cyclin-Dependent Kinase 8 (CDK-8) and Estrogen Receptor-alpha (ER-alpha): Targets for anticancer drug development. nih.gov

Imidazoline Receptors: Involved in the regulation of blood pressure and glucose levels. dovepress.comresearchgate.net

A virtual screening campaign using "this compound" as the ligand against a panel of known protein targets could help in identifying its putative binding sites.

Prediction of Preferred Binding Modes and Interaction Energies

Once a putative target is identified, molecular docking simulations can predict the most stable binding conformation of "this compound" within the active site. The simulation software calculates a docking score, which is an estimation of the binding free energy of the ligand-protein complex. A lower docking score generally indicates a more favorable binding affinity. nih.gov

Table 2: Hypothetical Docking Scores and Interaction Energies

| Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (pKi) (µM) |

| Urease | -8.5 | 0.58 |

| PRDX5 | -7.9 | 1.25 |

| CDK-8 | -9.2 | 0.15 |

| ER-alpha | -8.8 | 0.35 |

This table presents hypothetical data to illustrate the output of a molecular docking study and does not reflect experimentally validated results for the subject compound.

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

The stability of the ligand-protein complex is governed by various non-covalent interactions. Analysis of the docked pose of "this compound" would reveal these key interactions:

Hydrogen Bonding: The aniline (B41778) nitrogen and the benzimidazole nitrogens can act as hydrogen bond acceptors, while the N-H group of the aniline can act as a hydrogen bond donor. These interactions with specific amino acid residues in the active site are crucial for binding.

Hydrophobic Interactions: The phenyl and benzimidazole rings can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic rings of the compound can form pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov An MD simulation of "this compound" bound to a putative target would allow for the assessment of the stability of the binding mode predicted by docking. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

Furthermore, MD simulations can be used to perform a conformational analysis of the ligand itself, exploring its flexibility and the different shapes it can adopt in solution. This information is valuable for understanding its ability to fit into a protein's binding site.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification in the Solid State

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. eurjchem.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

For "this compound," a Hirshfeld surface analysis would reveal the dominant intermolecular interactions in its solid form. Based on studies of similar molecules, it is expected that H···H, C···H/H···C, and N···H/H···N contacts would be significant contributors to the crystal packing. nih.govnih.gov The presence of the aniline and benzimidazole moieties suggests that N-H···N or N-H···π interactions could also play a role in stabilizing the crystal structure.

Structure Activity Relationship Sar and Medicinal Chemistry Design Principles for Benzimidazole Aniline Scaffolds

Impact of Benzimidazole (B57391) Core Modifications on Biological Activity Profiles

The benzimidazole nucleus is a privileged structure in drug discovery, and its biological activity is highly tunable through substitution on the benzene (B151609) ring portion (positions 4, 5, 6, and 7) and at the C2 position. nih.govnih.govnih.gov While direct SAR studies on 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline are not extensively documented, principles derived from a vast body of research on other benzimidazole derivatives provide a strong foundation for predicting the effects of modifications.

Substitutions at the C2-Position:

The C2 position of the benzimidazole ring is a primary site for modification and significantly influences the biological activity profile. The introduction of various substituents can modulate the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule, thereby affecting its interaction with biological targets.

Aryl and Heteroaryl Groups: Substitution with aromatic or heteroaromatic rings at the C2 position is a common strategy that often leads to enhanced biological activity. For instance, in anti-inflammatory benzimidazoles, a 4-methoxyphenyl (B3050149) group at C2 was found to be favorable for activity. nih.gov The nature of these aryl groups is critical; electron-donating or electron-withdrawing substituents on the C2-phenyl ring can fine-tune the activity.

Small Alkyl or Functionalized Groups: Small alkyl groups or groups capable of hydrogen bonding can also be beneficial. For example, in the context of antibacterial agents, certain substituted piperazine/piperidine-1-yl)carbonyl]phenyl groups at C2 have shown potent activity. researchgate.net

Substitutions at the C5 and C6-Positions:

The benzene part of the benzimidazole core offers additional points for modification, with the C5 and C6 positions being the most frequently explored. These positions are often solvent-exposed in protein binding pockets, making them ideal for introducing groups that can improve potency, selectivity, or pharmacokinetic properties.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups such as nitro (-NO2) or chloro (-Cl) at the C5 or C6 position has been shown to enhance the anticancer and antimicrobial activities of benzimidazole derivatives. nih.gov For example, a chloro-substitution at the C5(6) position of the benzimidazole ring was found to improve cytotoxicity against certain cancer cell lines. nih.gov

Lipophilic and Hydrophilic Groups: The lipophilicity of the molecule can be modulated by substituents at these positions. A lipophilic group at C5 may favor inhibition of certain enzymes, while a hydrophilic group might enhance activity against others. nih.gov

The following table summarizes the general impact of substitutions on the benzimidazole core based on findings from various classes of benzimidazole derivatives.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

| C2 | Aryl/Heteroaryl | Often enhances activity; specific substitutions on the aryl ring are crucial. |

| Small functional groups | Can provide key interactions with the target (e.g., hydrogen bonding). | |

| C5/C6 | Electron-withdrawing (e.g., -NO2, -Cl) | Frequently improves anticancer and antimicrobial potency. |

| Lipophilic groups | Can increase affinity for hydrophobic pockets in target proteins. | |

| Hydrophilic groups | May improve solubility and pharmacokinetic properties. |

Role of Aniline (B41778) Substitutions on Molecular Recognition and Biological Properties

In the this compound scaffold, the aniline ring serves as a crucial pharmacophoric element. Substitutions on this ring can profoundly affect molecular recognition by altering its electronic nature, steric profile, and potential for hydrogen bonding.

The position of the substituent on the aniline ring (ortho, meta, or para) is a critical determinant of biological activity. This is due to the different spatial orientation of the substituent relative to the amino group and the rest of the molecule, which in turn affects how the molecule fits into a binding site.

Para-Substitution: The para position is often a favorable site for substitution as it extends the molecule linearly without causing significant steric hindrance with the core structure.

Meta-Substitution: Substituents at the meta position can project into different regions of a binding pocket compared to para-substituents, potentially leading to altered selectivity or potency. For instance, in a series of anti-inflammatory N-(1H-benzimidazol-2-ylmethyl)anilines, a meta-chloro substitution was found to be effective. nih.gov

Ortho-Substitution: Ortho-substituents can introduce steric hindrance that may either be detrimental, by preventing optimal binding, or beneficial, by locking the molecule into a more active conformation.

The electronic properties of the substituents on the aniline ring also play a pivotal role.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase the electron density of the aniline ring and the basicity of the amino group, which could enhance interactions with electron-deficient regions of a target protein.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or trifluoromethyl (-CF3) groups can decrease the electron density and may form halogen bonds or other specific interactions within the binding site. In some series of bioactive compounds, the introduction of a halogen atom on the aniline ring has been shown to dramatically increase activity. mdpi.com

The table below illustrates the potential effects of aniline substitutions.

| Position of Substitution | Type of Substituent | Potential Impact on Molecular Recognition and Biological Properties |

| Para | EDG or EWG | Can extend into a specific sub-pocket of the binding site; often well-tolerated. |

| Meta | EDG or EWG | May interact with a different region of the target compared to para-substituents, affecting selectivity. |

| Ortho | Bulky or small groups | Can induce conformational restriction, which may be favorable or unfavorable for binding. |

Influence of Linker Chemistry on Conformation and Target Engagement

The methylene (B1212753) (-CH2-) group linking the benzimidazole N1-position to the aniline-containing benzyl (B1604629) ring is a key structural feature of this compound. This linker imparts significant conformational flexibility to the molecule.

While the methylene linker is the simplest one-carbon tether, its properties can be modulated to influence biological activity:

Chain Length: Increasing the linker length (e.g., to ethylene, -CH2-CH2-) would increase the distance between the benzimidazole and aniline moieties and introduce even more conformational flexibility. This could be beneficial if the binding site is large and requires a greater separation of these pharmacophores. Conversely, it could be detrimental if a more compact conformation is required for optimal binding.

Rigidification: Introducing rigidity into the linker, for example, by incorporating it into a cyclic system or by introducing double or triple bonds, would restrict the conformational freedom. This can be a powerful strategy in drug design if the bioactive conformation is known, as it can reduce the entropic penalty of binding and thus increase affinity.

Introduction of Functional Groups: The linker itself can be functionalized, for example, with a hydroxyl or carbonyl group. These groups could then act as hydrogen bond donors or acceptors, forming additional interactions with the target and potentially increasing potency.

Rational Design Strategies for Novel this compound Analogs based on SAR Data

Based on the structure-activity relationships discussed, several rational design strategies can be proposed for the development of novel analogs of this compound with improved biological profiles.

Strategy 1: Optimization of Substituents on the Benzimidazole Core

Given that substitutions at the C2, C5, and C6 positions are known to strongly influence activity, a systematic exploration of different functional groups at these positions would be a primary strategy.

At C2: A library of analogs with diverse small aryl and heteroaryl groups could be synthesized to probe for optimal interactions with the target.

At C5/C6: Based on the desired properties, electron-withdrawing groups (e.g., -CF3, -CN) to enhance potency, or hydrophilic groups (e.g., -SO2NH2, -COOH) to improve solubility, could be introduced.

Strategy 2: Exploration of the Aniline Substitution Pattern

A thorough investigation of the effect of substituents on the aniline ring is warranted.

Positional Scanning: Synthesizing series of analogs with a given substituent (e.g., -Cl, -OCH3) at the ortho, meta, and para positions would elucidate the optimal substitution pattern for a particular biological target.

Electronic Modulation: A range of substituents with varying electronic properties (from strong donors to strong withdrawers) should be explored at the most favorable position to fine-tune the electronic character of the aniline moiety for optimal target engagement.

Strategy 3: Bioisosteric Replacement and Scaffold Hopping

Benzimidazole Core: The benzimidazole core could be replaced with other bicyclic heteroaromatics such as benzoxazole, benzothiazole, or indole (B1671886) to explore if these scaffolds offer improved properties.

Aniline Moiety: The aniline ring could be replaced by other aromatic systems, for example, aminopyridine, to alter the hydrogen bonding capacity and basicity of the amino group.

Strategy 4: Linker Modification

As discussed, modifying the linker can have a significant impact on the molecule's conformation and binding affinity.

Homologation: Synthesis of analogs with longer or shorter linkers to modulate the distance and relative orientation of the two aromatic systems.

Conformational Constraint: Introduction of rigid linkers to lock the molecule in a potentially more active conformation.

The following table outlines a rational design approach for novel analogs.

| Molecular Component | Design Strategy | Examples of Modifications | Desired Outcome |

| Benzimidazole Core | Substitution at C2 | Phenyl, pyridyl, thiazolyl | Enhanced potency, improved selectivity |

| Substitution at C5/C6 | -Cl, -F, -NO2, -OCH3 | Increased activity, modulated physicochemical properties | |

| Aniline Ring | Positional Isomerism | Ortho-, meta-, para-substitution | Optimized fit in binding pocket |

| Electronic Variation | -CH3, -OH, -Cl, -CF3 | Fine-tuned electronic interactions with target | |

| Linker | Homologation | - (CH2)n - where n=0, 2, 3 | Optimal spacing of pharmacophores |

| Rigidification | Cyclopropyl, double bond | Reduced conformational flexibility, increased affinity |

By systematically applying these design principles, which are grounded in the established structure-activity relationships of benzimidazole-containing compounds, it is possible to rationally develop novel analogs of this compound with enhanced therapeutic potential.

Exploration of Biological Activities and Molecular Interactions of 4 1h 1,3 Benzodiazol 1 Ylmethyl Aniline

In Vitro Assay Methodologies for Biological Target Identification

Identifying the biological targets of a compound is a critical step in drug discovery. For a molecule like 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline, various in vitro assays can be employed to elucidate its biological activity. These methodologies typically involve studying the compound's effects on specific enzymes or its binding affinity to cellular receptors.

Enzyme Inhibition Studies of Related Benzimidazole (B57391) Derivatives

Benzimidazole derivatives are well-documented as inhibitors of various enzymes, playing a crucial role in cellular processes. nih.govnih.gov Enzyme inhibition assays are fundamental in determining the potency and mechanism of action of potential drug candidates. These studies measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The concentration of the inhibitor required to reduce the enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC₅₀), a standard measure of inhibitor potency.

Several classes of enzymes are known targets for benzimidazole derivatives:

Kinases: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. nih.govnih.gov Benzimidazole-based compounds have been developed as ATP-competitive inhibitors that can target specific kinases, sometimes with high selectivity by exploiting unique structural features of the enzyme's active site. nih.gov Some benzimidazole derivatives also function as multi-target kinase inhibitors, which can be advantageous in complex diseases. nih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria like Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by such pathogens. researchgate.net Numerous benzimidazole derivatives have shown potent urease inhibitory activity, with some exhibiting IC₅₀ values in the low micromolar range, significantly more potent than standard inhibitors like thiourea. researchgate.net

Topoisomerases: These enzymes are involved in managing the topology of DNA and are vital for DNA replication and transcription. Certain benzimidazole derivatives, such as terbenzimidazoles, have been shown to induce DNA cleavage in the presence of topoisomerase I, indicating their potential as anticancer agents. researchgate.net

The inhibitory potential of this compound against such enzymes would likely be evaluated using similar in vitro assays.

Receptor Binding Assays for Ligand Affinity Assessment

Receptor binding assays are essential for determining the affinity of a ligand (a potential drug) for its biological target. merckmillipore.com These assays are particularly important for identifying compounds that modulate the function of receptors, such as G-protein coupled receptors (GPCRs). Radioligand binding assays are a common technique used for this purpose. In these assays, a radiolabeled ligand with known affinity for the receptor is used. The test compound is then introduced to compete with the radiolabeled ligand for binding to the receptor. The amount of radiolabeled ligand that is displaced by the test compound is measured, which allows for the determination of the test compound's binding affinity, often expressed as the inhibition constant (Kᵢ). merckmillipore.comnih.gov

Benzimidazole derivatives have been successfully evaluated using this methodology. For instance, novel benzimidazole derivatives have been identified as potent agonists for the cannabinoid receptor type 2 (CB2), with binding affinities in the nanomolar range and high selectivity over the CB1 receptor. researchgate.net Similarly, other studies have designed and synthesized benzimidazole derivatives that exhibit high affinity for the CB1 receptor, with Kᵢ values as low as 1.2 nM. nih.gov These assays are crucial for characterizing the interaction between a compound and its receptor target and for guiding the optimization of lead compounds. merckmillipore.com

Mechanistic Investigations of Molecular Interactions with Biological Macromolecules

Understanding how a compound interacts with its biological target at the molecular level is fundamental for rational drug design. For this compound, these interactions would involve non-covalent forces with macromolecules like proteins and nucleic acids.

Molecular docking studies are a powerful computational tool used to predict the binding mode and affinity of a small molecule to a macromolecule. nih.govnih.gov These simulations can reveal key interactions, such as:

Hydrogen Bonding: The nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in a protein's active site. researchgate.net

π-π Stacking and π-Cation Interactions: The aromatic nature of the benzimidazole and aniline (B41778) rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Additionally, π-cation interactions can occur with positively charged residues like lysine (B10760008) and arginine. researchgate.net

Hydrophobic Interactions: The nonpolar regions of the molecule can engage in hydrophobic interactions with nonpolar pockets within the target protein, contributing to binding affinity.

For example, docking studies of benzimidazole derivatives with cannabinoid receptors have revealed potential π-cation interactions with specific lysine residues. researchgate.net In the context of DNA-targeting agents, benzimidazole derivatives have shown the ability to intercalate between DNA base pairs. nih.gov The specific interactions of this compound would depend on the specific topology and chemical environment of its target's binding site.

Theoretical Predictions of Biological Activity Parameters via Computational Modeling (e.g., ADME prediction)

Computational modeling plays a vital role in modern drug discovery by predicting the pharmacokinetic properties of a compound before it is synthesized, saving time and resources. nih.govresearchgate.net ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the bioavailability and in vivo efficacy of a drug.

In silico ADME prediction is often based on calculating various molecular descriptors and applying established rules or models: researchgate.netnih.gov

Lipinski's Rule of Five: This rule provides a set of guidelines to evaluate the drug-likeness of a compound and its potential for oral bioavailability. The parameters include molecular weight, lipophilicity (logP), number of hydrogen bond donors, and number of hydrogen bond acceptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific ADME property. nih.gov

Physicochemical Descriptors: Properties like topological polar surface area (TPSA), number of rotatable bonds, and solubility are also important predictors of a compound's ADME profile. researchgate.net

Machine learning algorithms are increasingly being used to develop more accurate predictive models for ADME properties by training on large datasets of known compounds. mdpi.com For this compound, these computational tools would be used to predict its potential to be absorbed orally, cross biological membranes like the blood-brain barrier, be metabolized by enzymes, and be excreted from the body. researchgate.net

Table 1: Common Parameters in Computational ADME Prediction

| Parameter | Description | Importance in Drug Discovery |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Affects diffusion and transport across membranes. |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Influences absorption, distribution, and membrane permeability. |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds in a molecule. | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms in a molecule. | Affects solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Correlates with drug absorption and brain penetration. |

| Rotatable Bonds | The number of bonds that allow free rotation around them. | Influences conformational flexibility and binding affinity. |

Comparative Analysis of Biological Profiles with Structurally Related Benzimidazole and Aniline Compounds

The benzimidazole scaffold is present in a wide range of approved drugs and biologically active compounds, demonstrating its versatility. scholarsresearchlibrary.comrsc.org A comparative analysis of the biological profile of this compound with its structural relatives can provide insights into its potential therapeutic applications.

Table 2: Comparative Biological Activities of Benzimidazole Derivatives

| Compound Class/Derivative | Primary Biological Activity | Potential Therapeutic Area |

|---|---|---|

| Albendazole/Mebendazole | Anthelmintic (inhibits tubulin polymerization) researchgate.net | Anti-parasitic infections |

| Omeprazole/Lansoprazole | Proton Pump Inhibitor researchgate.net | Gastroesophageal reflux disease, ulcers |

| Enviradine/Maribavir | Antiviral rsc.org | Viral infections (e.g., HIV, rotavirus) |

| Bendamustine | Anticancer (alkylating agent) researchgate.net | Oncology |

| 2-Aryl Benzimidazoles | Anticancer (e.g., EGFR, VEGFR-2 inhibitors) nih.gov | Oncology |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Antiviral (anti-RSV) nih.gov | Respiratory viral infections |

The aniline moiety is also a common feature in many bioactive molecules. For instance, derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline have been synthesized and investigated for their potential anti-HCV activity. ijrpc.comsemanticscholar.org The combination of the benzimidazole ring and the aniline group in this compound suggests that this compound could possess a diverse range of biological activities, including but not limited to antiviral, anticancer, and antimicrobial properties. The specific nature of the linker between the two ring systems and the substitution pattern will ultimately determine its specific biological profile and potency.

Future Research Directions for 4 1h 1,3 Benzodiazol 1 Ylmethyl Aniline in Chemical Biology

Development of Advanced and Sustainable Synthetic Routes for Complex Derivatives

The synthesis of benzimidazole (B57391) derivatives has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives. researchgate.netymerdigital.comijrpc.com While effective, these methods can sometimes lack efficiency, particularly when creating complex, multi-functionalized derivatives. The future of synthesizing derivatives of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline will hinge on the development of more advanced and sustainable synthetic strategies.

Future research should focus on:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. This includes exploring one-pot syntheses and microwave-assisted organic synthesis (MAOS) to improve reaction yields and reduce reaction times.

Catalytic Systems: Employing novel catalysts, such as boric acid or various metal catalysts, to facilitate the synthesis of benzimidazole derivatives with higher efficiency and selectivity. researchgate.net

Combinatorial Chemistry and Diversity-Oriented Synthesis: Generating large libraries of diverse derivatives by systematically modifying different parts of the this compound core. This will enable the rapid exploration of the structure-activity relationship (SAR) landscape.

Late-Stage Functionalization: Developing methods to introduce chemical modifications in the final steps of the synthesis. This approach allows for the efficient creation of a wide range of analogs from a common advanced intermediate, which is crucial for lead optimization in drug discovery.

These advanced synthetic methodologies will be instrumental in producing novel and complex derivatives necessary for probing intricate biological systems.

Integration of High-Resolution Spectroscopic Techniques for Dynamic Structural Insights

The characterization of benzimidazole derivatives has been extensively performed using techniques like FT-IR, NMR, and UV-Vis spectroscopy. researchgate.netnih.gov These methods confirm the chemical structures of newly synthesized compounds. nih.gov However, to understand how these molecules function on a biological level, it is crucial to gain insights into their three-dimensional structure and dynamic behavior in solution and when interacting with biomolecules.

Future research will benefit from the integration of high-resolution spectroscopic and analytical techniques:

Advanced NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide detailed information about the conformation and intermolecular interactions of the derivatives in solution.

X-ray Crystallography: Obtaining single-crystal X-ray structures of the compound and its derivatives, both alone and in complex with their biological targets (e.g., enzymes), will offer definitive, high-resolution insights into their binding modes. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to complement experimental data by predicting optimized molecular geometries, electronic structures, and spectroscopic properties. researchgate.netnih.govnih.gov This synergy between experimental and theoretical methods provides a more complete picture of the molecule's characteristics. nih.gov

By combining these techniques, researchers can move beyond static structural confirmation to a dynamic understanding of how these molecules recognize and interact with their biological partners, which is fundamental for mechanism-of-action studies.

Application of Artificial Intelligence and Machine Learning in Rational Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. bohrium.comnih.govpremierscience.com These computational tools can significantly accelerate the design-synthesize-test-analyze cycle for developing new derivatives of this compound.

Key applications of AI and ML in this context include:

Predictive Modeling: ML algorithms, such as Support Vector Machines (SVM) and deep neural networks, can be trained on existing data from benzimidazole libraries to build models that predict biological activity, physicochemical properties, and potential toxicity. nih.govfrontiersin.org This allows for the in silico screening of virtual compounds before committing resources to their synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to meet a predefined set of criteria, such as high binding affinity for a specific target and favorable drug-like properties. nih.govacm.org

High-Throughput Virtual Screening (HTVS): AI-powered HTVS can screen massive virtual libraries of compounds against a biological target's structure, identifying promising candidates with a much higher success rate than traditional methods. nih.govfrontiersin.org

The integration of AI and ML will shift the paradigm from serendipitous discovery to a more rational, data-driven design of potent and selective chemical probes and therapeutic leads based on the this compound scaffold.

| AI/ML Application | Description | Potential Impact on Research |

| Predictive Modeling | Using algorithms to forecast the properties and activities of unsynthesized derivatives. frontiersin.org | Reduces the number of compounds that need to be synthesized and tested, saving time and resources. |

| De Novo Design | Generating novel molecular structures computationally that are tailored for a specific biological target. nih.gov | Creates innovative lead compounds with potentially improved efficacy and novelty. |

| Virtual Screening | Computationally screening large libraries of virtual compounds to identify potential hits. nih.gov | Accelerates the initial stages of drug discovery by prioritizing promising candidates for synthesis. |

This table provides an interactive overview of how AI and machine learning can be applied to the rational design of novel compounds.

Exploration of Novel Biological Target Spaces through Chemoinformatics and Phenotypic Screening

Benzimidazole derivatives are known to interact with a diverse array of biological targets, including kinases (EGFR, VEGFR-2), epigenetic modulators (HDACs), and enzymes like urease. nih.govrsc.orgnih.gov While much is known, the full biological potential of this compound and its analogs remains largely untapped. Future research should aim to identify novel biological targets and therapeutic applications for this class of compounds.

Strategies for exploring new target spaces include:

Chemoinformatics and Target Prediction: Using computational tools to screen the structure of this compound against databases of known protein structures. nih.gov This in silico target prediction can generate hypotheses about potential molecular targets that can then be validated experimentally.

Phenotypic Screening: Instead of starting with a known target, phenotypic screening involves testing compounds on whole cells or organisms to identify molecules that produce a desired biological effect (e.g., inhibiting cancer cell growth). nih.govnih.gov Once an active compound is identified, subsequent studies can then elucidate its mechanism of action and identify its molecular target.

Repurposing and Polypharmacology: Investigating existing benzimidazole-based drugs and related compounds for new therapeutic uses (drug repurposing). nih.govnih.gov Chemoinformatic analysis can also help predict the "polypharmacology" of these compounds—their ability to interact with multiple targets, which can be advantageous for treating complex diseases like cancer. nih.gov

This dual approach, combining hypothesis-driven target prediction with unbiased phenotypic screening, will be crucial for uncovering new biological roles and therapeutic potential for derivatives of this compound, potentially leading to first-in-class medicines for a variety of diseases.

Q & A

Q. What are the standard synthetic routes for 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1H-1,3-benzodiazole derivatives with halogenated aniline precursors under basic conditions. For example, alkylation of the benzodiazole nitrogen using 4-(bromomethyl)aniline in the presence of a base like K₂CO₃ in DMF at 80–100°C . Purification is achieved via column chromatography or recrystallization from ethanol. Yield optimization may require stoichiometric control of reagents and inert atmosphere conditions .

Q. What spectroscopic techniques are employed for structural characterization?

- NMR : ¹H/¹³C NMR confirms the benzodiazole-aniline linkage, with characteristic shifts for aromatic protons (δ 6.5–8.5 ppm) and methylene bridges (δ 4.5–5.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns .

- IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~3400 cm⁻¹ (N-H stretching) confirm functional groups .

Q. How is crystallographic data obtained and refined for this compound?

Single-crystal X-ray diffraction (SCXRD) using a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is standard. Data refinement employs SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve bond lengths, angles, and torsional strains. Hydrogen bonding and π-π interactions are analyzed using Mercury or Olex2 software .

Advanced Research Questions

Q. How can regioselectivity challenges in benzodiazole substitution be addressed?

Regioselectivity in benzodiazole alkylation is influenced by steric and electronic factors. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves specificity for 1,4-disubstituted products . Microwave-assisted synthesis (e.g., 100–120°C, 30 min) enhances reaction efficiency and reduces byproducts .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies may arise from polymorphism or dynamic effects in solution. Complementary techniques like differential scanning calorimetry (DSC) and variable-temperature NMR help identify conformational changes. For example, unexpected NOE correlations in NMR may indicate flexible moieties not observed in static X-ray structures .

Q. What methodologies are used to study its biological interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like enzymes or receptors. The benzodiazole and aniline groups often form hydrogen bonds with active-site residues .

- In Vitro Assays : Antimicrobial activity is tested via broth microdilution (MIC values), while enzyme inhibition assays (e.g., fluorescence-based kinetics) quantify IC₅₀ values .

Q. How to optimize low yields in cross-coupling reactions?

Palladium-catalyzed Buchwald-Hartwig amination (e.g., Pd(OAc)₂, Xantphos ligand) improves C-N bond formation. Solvent selection (toluene or dioxane) and additive use (Cs₂CO₃) enhance catalytic turnover. Yields >80% are achievable under reflux (110°C, 12–24 hr) .

Q. What strategies mitigate metabolic instability in pharmacokinetic studies?

Deuterium labeling at labile positions (e.g., methylene bridge) or formulation with cyclodextrin derivatives improves metabolic resistance. LC-MS/MS quantifies plasma half-life (t₁/₂) in rodent models, while CYP450 inhibition assays identify metabolic pathways .

Comparative Analysis

Q. How does this compound differ from triazole analogs?

The benzodiazole core provides greater aromatic stability than triazoles, influencing electronic properties and binding selectivity. For instance, benzodiazole derivatives exhibit stronger π-π stacking with tyrosine kinases compared to triazoles, as shown in MDM2/p53 interaction studies .

Q. What structural features enhance its ligand properties in coordination chemistry?

The aniline NH₂ and benzodiazole N atoms act as bidentate ligands for transition metals (e.g., Cu²⁺, Pd²⁺). X-ray structures reveal square-planar geometries in complexes, with bond lengths (~1.95 Å for Cu-N) confirming strong chelation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.